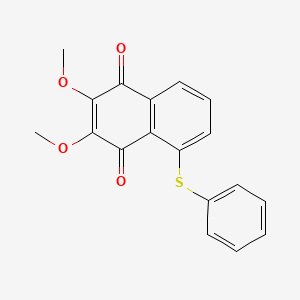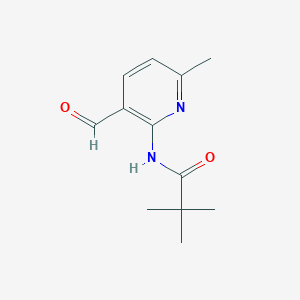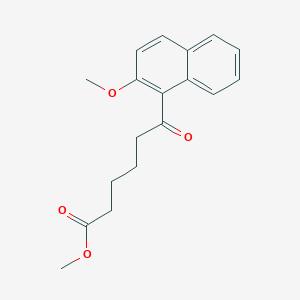
Methyl 2-methoxy-Imicro-oxo-1-naphthalenehexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate is an organic compound with a complex structure that includes a naphthalene ring, a methoxy group, and a hexanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of 2-methoxy-1-naphthaldehyde with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce production costs. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-1-naphthaldehyde or 2-methoxy-1-naphthoic acid.
Reduction: Formation of 2-methoxy-1-naphthylmethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate exerts its effects involves interactions with specific molecular targets. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially altering their activity. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-methoxy-1-naphthoate
- Methyl 2-oxo-1-naphthalenehexanoate
- Methyl 2-methoxy-1-naphthylacetate
Uniqueness
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate is unique due to the presence of both a methoxy group and a hexanoate ester on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and potential for diverse chemical reactivity.
Propriétés
Numéro CAS |
190391-69-6 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
methyl 6-(2-methoxynaphthalen-1-yl)-6-oxohexanoate |
InChI |
InChI=1S/C18H20O4/c1-21-16-12-11-13-7-3-4-8-14(13)18(16)15(19)9-5-6-10-17(20)22-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
Clé InChI |
VIWOCMINMUBVTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C(=O)CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


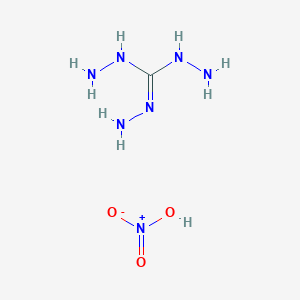
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
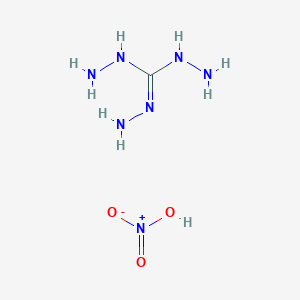
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)
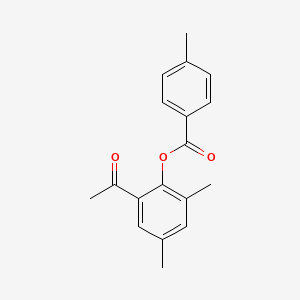

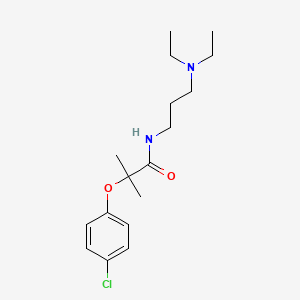
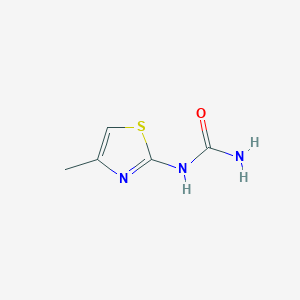
![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)

![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
